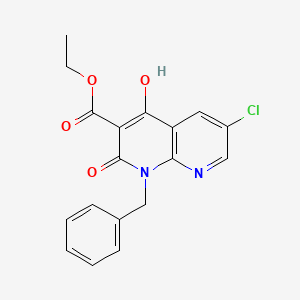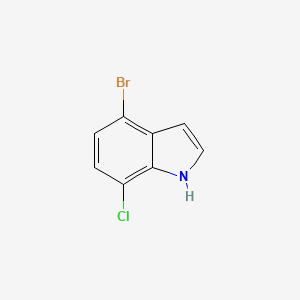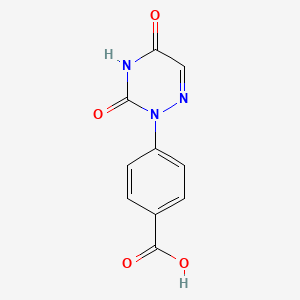
5-Fluoropyridine-3-carboxylic acid N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyridine-3-carboxylic acid N-oxide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both fluorine and N-oxide groups in its structure imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a nitro group by fluorine, followed by oxidation to introduce the N-oxide group . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or sodium fluoride, and oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of 5-Fluoropyridine-3-carboxylic acid N-oxide may involve large-scale fluorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-carboxylic acid N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide group yields 5-Fluoropyridine-3-carboxylic acid, while substitution of the fluorine atom can lead to various substituted pyridine derivatives .
Scientific Research Applications
5-Fluoropyridine-3-carboxylic acid N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-carboxylic acid N-oxide involves its interaction with specific molecular targets and pathways. The fluorine atom and N-oxide group can influence the compound’s binding affinity and reactivity with biological molecules. For instance, the N-oxide group can participate in hydrogen bonding and other interactions, while the fluorine atom can enhance the compound’s stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyridine-3-carboxylic acid
- 6-Fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Uniqueness
5-Fluoropyridine-3-carboxylic acid N-oxide is unique due to the presence of both fluorine and N-oxide groups, which impart distinct chemical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-1-oxidopyridin-1-ium-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-1-4(6(9)10)2-8(11)3-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOJHSLPFZBIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704529 |
Source


|
| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-19-8 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)





![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)


![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)


